Telaprevir metabolite M4
Description
Structure
3D Structure
Properties
CAS No. |
1616728-72-3 |
|---|---|
Molecular Formula |
C27H40N6O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1 |
InChI Key |
OGPCBCPSBXYSGK-OOOLTRJPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Identification and Characterization of Telaprevir Metabolite M4
Detection of Telaprevir (B1684684) Metabolite M4 in In Vitro Metabolism Studies
The existence of Telaprevir metabolite M4 was established through in vitro investigations designed to simulate the metabolic processes occurring in the liver. tga.gov.aufda.gov These studies utilized subcellular fractions, specifically liver microsomes and S9 fractions, from various species, including dogs and rats. tga.gov.aufda.gov
In these experimental setups, radiolabeled Telaprevir, specifically [14C] telaprevir, was incubated with these liver preparations. tga.gov.aufda.gov The use of a radiolabel allows for the tracking and detection of all molecules derived from the parent compound. Through this methodology, M4 was successfully identified as one of the metabolic products of Telaprevir. tga.gov.aufda.gov Notably, M4 was detected in incubations containing dog liver microsomes. tga.gov.au It was also observed in studies using rat microsomes. tga.gov.au
Positional Context of this compound within the Broader Telaprevir Metabolite Profile
The metabolism of Telaprevir is complex, involving pathways of oxidation, reduction, and hydrolysis, which results in a diverse array of metabolites. tga.gov.auwvu.edu Metabolite M4 is one of several metabolites identified in these in vitro systems. tga.gov.aufda.gov It is important to note that M4 is not considered a major metabolite. The primary metabolite observed across all species and subcellular fractions in these studies was designated as M1, which results from the hydroxylation of the cyclohexyl glycine (B1666218) or pyrazinoic acid moieties of Telaprevir. tga.gov.au
The detection of M4 occurred alongside a host of other metabolites, providing a snapshot of the intricate metabolic fate of Telaprevir. For instance, in dog microsomes, M4 was detected along with M1, M3 isomers (which are products of Telaprevir reduction), M5, M8/M9, the parent Telaprevir, and its epimer, VRT-127394. tga.gov.au In rat microsomes, M4 was found in a profile that also included diOH-telaprevir, M1, M5, and M8/M9 metabolites. tga.gov.au This places M4 as a component of a complex mixture of metabolic products generated from the biotransformation of Telaprevir.
Methodological Approaches Employed for Telaprevir Metabolite Identification
The identification and characterization of Telaprevir's metabolites, including M4, relied on sophisticated analytical techniques. The primary methods cited in the investigational reports were radio-High-Performance Liquid Chromatography (radio-HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). tga.gov.au
Radio-HPLC was instrumental in separating the various radiolabeled metabolites from the remaining parent drug and from each other. tga.gov.au This chromatographic technique provides a profile of the metabolic turnover, indicating the presence of different metabolic products. Following separation by HPLC, mass spectrometry was employed for the structural characterization of the metabolites. LC/MS analysis provides crucial information on the mass-to-charge ratio of the molecules, which aids in determining the chemical modifications that occurred to the parent drug to form the respective metabolites. tga.gov.au The combination of these methods provided the definitive evidence for the existence and identity of metabolite M4 within the in vitro metabolic profile of Telaprevir.
Metabolic Pathways and Enzymology of Telaprevir
Primary Phase I Metabolic Pathways Contributing to Telaprevir (B1684684) Metabolite Formation
The structural complexity of telaprevir allows for its metabolism through several key Phase I biotransformation reactions. These pathways are crucial for the detoxification and subsequent elimination of the drug from the body. The principal routes of metabolism are oxidative, reductive, and hydrolytic biotransformations. drugbank.comwvu.edufda.govtga.gov.autga.gov.aunih.gov
Oxidative Biotransformations of Telaprevir
Oxidative metabolism represents a significant pathway for the biotransformation of telaprevir. tga.gov.au This process, primarily mediated by cytochrome P450 enzymes, involves the introduction or exposure of functional groups on the parent molecule. In vitro studies have identified several oxidative metabolites. These include hydroxylated forms of telaprevir, such as M2, which results from the hydroxylation of the tetrahydropyrrol cyclopentyl moiety, and M8/M9, which are hydroxylated isomers of the parent drug. tga.gov.auwikipedia.org Further oxidation can lead to the formation of di-hydroxylated telaprevir metabolites. tga.gov.au
Reductive Biotransformations of Telaprevir
Reductive metabolism is another key pathway in the biotransformation of telaprevir. drugbank.comwvu.edufda.govtga.gov.autga.gov.aunih.gov This process is particularly noted at the α-ketoamide bond of the telaprevir molecule. drugbank.comtga.gov.aueuropa.eu One of the predominant metabolites formed through this pathway is VRT-0922061 (also referred to as M3), a reduction product of telaprevir that is considered to be inactive. tga.gov.aueuropa.eu In vitro studies have indicated that aldo-keto reductases, in addition to other reductases, are responsible for the reduction of telaprevir. drugbank.com
Hydrolytic Biotransformations of Telaprevir
Hydrolysis is a major metabolic pathway for telaprevir, leading to the cleavage of amide bonds within the molecule. drugbank.comwvu.edufda.govtga.gov.autga.gov.aunih.gov This process results in the formation of several metabolites. Among the non-oxidative metabolites identified, Telaprevir metabolite M4 is formed via amide hydrolysis. tga.gov.auwikipedia.org Other hydrolytic metabolites include M5, M6, M7 (descyclopropyl), and M12, all resulting from the cleavage of different amide linkages. tga.gov.auwikipedia.org Proteolytic enzymes are also thought to be involved in the hydrolysis of telaprevir. nih.gov One of the major metabolites found in plasma after repeated administration is pyrazinoic acid, a product of hydrolysis. drugbank.comtga.gov.aueuropa.eu
Role of Cytochrome P450 Enzymes in Telaprevir Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the oxidative metabolism of a vast number of drugs, including telaprevir. fda.govnih.gov
Identification of Dominant Cytochrome P450 Isoforms (e.g., CYP3A4)
In vitro studies utilizing recombinant human CYP isoforms have definitively identified CYP3A4 as the principal isoform responsible for the CYP-mediated metabolism of telaprevir. drugbank.comwvu.edutga.gov.autga.gov.autga.gov.aunih.gov The involvement of CYP3A4 is a critical factor in understanding the drug's pharmacokinetic profile and its potential for drug-drug interactions. fda.govfda.govnih.gov Telaprevir itself is also a time- and concentration-dependent inhibitor of CYP3A4. tga.gov.aueuropa.eu
Involvement of Non-Cytochrome P450 Enzymes in Telaprevir Biotransformation
The metabolism of telaprevir is not solely dependent on the cytochrome P450 system. A growing body of research highlights the importance of non-CYP enzymes in the biotransformation of various drugs, and telaprevir is a notable example. ijpcbs.comnih.gov These enzymes contribute to both Phase I and Phase II metabolic reactions, influencing the drug's efficacy and pharmacokinetic profile. ijpcbs.com For telaprevir, these non-CYP mediated pathways become particularly important after repeated administration. vrtx.comvrtx.com
Table 1: Key Reductase Enzymes in Telaprevir Metabolism
| Enzyme Family | Specific Enzymes | Role in Telaprevir Metabolism |
| Aldo-Keto Reductases (AKRs) | Recombinant human AKRs | Reduction of the α-ketoamide bond. vrtx.comdrugbank.com |
| Other Reductases | Not fully specified | Contribute to the reduction of telaprevir. vrtx.comdrugbank.com |
In addition to oxidation and reduction, hydrolysis is a major metabolic pathway for telaprevir. drugbank.com This process is mediated by proteolytic enzymes. vrtx.comnih.gov As a peptidomimetic, telaprevir's structure, which includes amide bonds, makes it a substrate for these enzymes. nih.gov Hydrolysis by proteolytic enzymes contributes significantly to the clearance of telaprevir, and these non-CYP mediated hydrolytic pathways are thought to play a major role, particularly with multiple dosing. vrtx.comnih.gov
Analytical Methodologies for Telaprevir Metabolite Research
Chromatographic Techniques for Metabolite Separation and Detection
Chromatographic methods are central to the analysis of telaprevir (B1684684) and its metabolites, providing the necessary separation of structurally similar compounds. Validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods have been the primary tools for the quantitative determination of telaprevir and its metabolites. tga.gov.au
LC-MS/MS is the gold standard for the analysis of telaprevir and its metabolites due to its high sensitivity and selectivity. These methods are capable of distinguishing between telaprevir and its various metabolic products, including isomers and hydrolysis products like M4. tga.gov.aufda.gov
Validated LC-MS/MS methods have been developed for the quantification of telaprevir and its major R-diastereomer, VRT-127394, in human plasma. nih.govnih.gov These methods often utilize a stable isotope-labeled internal standard, such as telaprevir-d11, to ensure accuracy and precision. nih.gov The detection is typically achieved using positive ion electrospray ionization (ESI+) followed by multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. nih.govnih.gov While specific MS/MS parameters for M4 are not detailed in publicly available literature, the general approach used for telaprevir and other metabolites would be applicable. The metabolite M4, formed through amide hydrolysis, would exhibit a different mass-to-charge ratio (m/z) compared to the parent drug, allowing for its specific detection. tga.gov.au
Table 1: Representative LC-MS/MS Parameters for Telaprevir Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | Waters XBridge™ BEH Shield C18, 2.1 × 75 mm, 2.5 µm |
| Mobile Phase | Isocratic: 50:45:5 water-acetonitrile-isopropanol with 1% ammonia |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Telaprevir) | m/z 680.59 → 322.42 |
| MRM Transition (Telaprevir-d11 IS) | m/z 691.15 → 110.13 |
Data sourced from a study on telaprevir and its R-diastereomer. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has also been employed for the quantification of telaprevir in human plasma. nih.gov While less sensitive than LC-MS/MS, HPLC-UV methods can provide a robust and cost-effective alternative for therapeutic drug monitoring. nih.gov
One such method involves solid-phase extraction of plasma samples followed by separation on a C18 reversed-phase column with a gradient elution. nih.gov The detection of telaprevir is typically performed at wavelengths of 276 nm and 286 nm. nih.gov For the analysis of metabolites like M4, this method would require significant modification and validation to ensure adequate separation from the parent drug and other metabolites, as well as sufficient sensitivity for the expected lower concentrations of M4.
A key challenge in the chromatographic analysis of telaprevir is the separation from its inactive R-diastereomer, VRT-127394. nih.gov Successful separation has been achieved using various C18 columns and optimized mobile phases. nih.govnih.gov The principles of these separation methods would form the basis for developing a method to resolve M4 from other related compounds.
Table 2: Example HPLC Method Parameters for Telaprevir
| Parameter | Value |
|---|---|
| Column | X Terra® RP18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with ammonium (B1175870) acetate (B1210297) buffer (150 mM, pH 8.0) and methanol:acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm and 286 nm |
Data sourced from a study on the determination of telaprevir in plasma. nih.gov
Sample Preparation and Matrix Considerations in Telaprevir Metabolite Analysis
The analysis of telaprevir and its metabolites in biological matrices such as plasma requires effective sample preparation to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govnih.govnih.gov
For LC-MS/MS analysis, a common approach is liquid-liquid extraction using a solvent like tert-butyl methyl ether (TBME). nih.gov Another effective method is protein precipitation with a solvent such as acetonitrile. nih.gov For HPLC-UV analysis, automated solid-phase extraction using cartridges like Oasis HLB has been shown to provide clean extracts and good recovery. nih.gov
A significant consideration in the analysis of telaprevir is the ex vivo interconversion between telaprevir and its R-diastereomer, VRT-127394. nih.govnih.gov To stabilize the equilibrium between these two epimers, it is often necessary to acidify the plasma samples with formic acid shortly after collection and keep them frozen. nih.gov For dried blood spot (DBS) analysis, the sampling paper can be impregnated with citric acid to achieve stabilization. nih.gov While the stability of M4 under various sample handling and storage conditions has not been specifically documented, similar precautions would likely be necessary to ensure the integrity of the analytical results.
The choice of sample preparation method can also influence the extent of matrix effects in LC-MS/MS analysis. Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, must be carefully evaluated during method validation to ensure the accuracy of quantification. nih.gov
Preclinical Metabolic Profiling and in Vitro Species Comparison of Telaprevir Metabolites
In Vitro Metabolism Studies in Hepatic Subcellular Fractions (Microsomes, S9)
The in vitro metabolism of telaprevir (B1684684) was evaluated using hepatic subcellular fractions, specifically microsomes and S9 fractions, from humans, rats, and dogs. tga.gov.au These fractions are standard tools in drug metabolism studies; microsomes are rich in cytochrome P450 (CYP) enzymes responsible for Phase I oxidative metabolism, while the S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. researchgate.netspringernature.com
Studies were conducted by incubating radiolabeled [14C] telaprevir with these liver fractions. tga.gov.au The primary metabolic pathways identified were oxidation, hydrolysis, and reduction. fda.gov The major enzyme responsible for the metabolism of telaprevir was identified as CYP3A4. fda.govtga.gov.au
Incubations of [14C] telaprevir with microsomal and S9 fractions from all tested species showed extensive metabolism, with the amount of the parent drug remaining at the end of the incubation period ranging from 31.4% to 72.3%. tga.gov.au Analysis using radio-HPLC and LC/MS allowed for the identification of several metabolites. tga.gov.au The table below summarizes the key metabolites identified in these in vitro systems.
| Metabolite/Analyte | Detected in Human Microsomes | Detected in Rat Microsomes | Detected in Dog Microsomes |
| Telaprevir | ✓ | ✓ | ✓ |
| VRT-127394 (R-diastereomer) | ✓ | ✓ | ✓ |
| M1 | ✓ | ✓ | ✓ |
| M2 | ✓ | ||
| M3 | ✓ | ||
| M4 (diOH-telaprevir) | ✓ | ||
| M5 | ✓ | ✓ | |
| M8/M9 | ✓ | ✓ | ✓ |
| Data sourced from an Australian Public Assessment Report for telaprevir. tga.gov.au |
Cross-Species Metabolic Equivalence of Telaprevir Metabolite Profiles
A critical aspect of preclinical evaluation is determining whether the metabolic profile in animal models is comparable to that in humans. For telaprevir, in vitro studies using liver microsomes and S9 fractions revealed both similarities and differences across species. tga.gov.au
The metabolite profile in dogs was the most extensive, including the formation of diOH-telaprevir (M4), which was not detected in the microsomal incubations from rats or humans. tga.gov.au Rat microsomes produced a unique metabolite, M3, while human microsomes generated a unique metabolite designated as M2. tga.gov.au Despite these qualitative differences in the formation of minor metabolites, many of the primary metabolites were common across species. Metabolites such as M1, M8/M9, and the R-diastereomer of telaprevir, VRT-127394, were observed in all three species. tga.gov.au
The following table provides a comparative overview of the metabolites detected in the liver microsomes of different species.
| Metabolite | Human | Rat | Dog |
| M1 | Present | Present | Present |
| M2 | Present | Absent | Absent |
| M3 | Absent | Present | Absent |
| M4 (diOH-telaprevir) | Absent | Absent | Present |
| M5 | Absent | Present | Present |
| M8/M9 | Present | Present | Present |
| VRT-127394 | Present | Present | Present |
| This table illustrates the distribution of key in vitro metabolites of telaprevir across different species based on microsomal studies. tga.gov.au |
Comparative Analysis of Telaprevir Metabolite Formation Across Preclinical Models
The extent of metabolism was greatest in the hepatic subcellular fractions from dogs, followed by rats, and was lowest in human fractions. tga.gov.au This suggests a higher intrinsic clearance of telaprevir in dogs and rats compared to humans. Minor sex-related differences were also noted in preclinical models, with microsomes from male rats and dogs metabolizing telaprevir more extensively than those from females of the same species; however, no significant sex-related differences were observed in human liver microsomes. tga.gov.au
Discrepancies between preclinical models and human outcomes can sometimes be attributed to species-specific differences in the expression and activity of drug transporters. nih.gov Telaprevir is a substrate for the P-glycoprotein (P-gp) efflux transporter and an inhibitor of the organic anion transporting polypeptides (OATPs) OATP1B1 and OATP2B1. tga.gov.aunih.gov The expression levels of these transporters can vary significantly between species, potentially influencing the intracellular concentration of the drug in hepatocytes and thus affecting the rate of metabolism. nih.gov For instance, studies showed that telaprevir concentrations in the liver were significantly higher relative to plasma in rats, whereas in humans, liver concentrations were lower than in plasma. nih.gov These pharmacokinetic differences are important considerations when extrapolating metabolic data from preclinical models to humans. nih.gov
Future Research Directions in Telaprevir Metabolite M4 Studies
Elucidation of Specific Enzymatic Pathways for Telaprevir (B1684684) Metabolite M4 Formation
The formation of Telaprevir metabolite M4 is understood to occur via amide hydrolysis. tga.gov.aufda.gov This metabolic transformation has been observed in in vitro studies utilizing liver microsomes and S9 fractions from various species, including rats, dogs, and humans. tga.gov.aufda.gov While the primary oxidative metabolism of Telaprevir is largely attributed to the cytochrome P450 enzyme CYP3A4, the specific enzymatic pathways responsible for the hydrolytic cleavage that forms metabolite M4 are not yet fully elucidated. tga.gov.audrugbank.comnih.gov
In addition to CYP-mediated pathways, it is suggested that proteolytic enzymes are likely involved in the hydrolysis of Telaprevir. fda.govvrtx.com This opens an important avenue for future research to identify the specific hydrolases or proteases responsible for the formation of M4. One area of interest could be the investigation of enzymes such as Cathepsin A, for which Telaprevir has been shown to act as an inhibitor. researchgate.netnih.gov
Table 1: In Vitro Systems Used in the Study of Telaprevir Metabolism
| In Vitro System | Species | Key Findings Related to M4 |
| Liver Microsomes | Rat, Dog, Human | Detection of M4 formation. tga.gov.aufda.gov |
| S9 Fractions | Rat, Dog, Human | Detection of M4 formation. tga.gov.aufda.gov |
| Recombinant CYP Isoforms | Human | CYP3A4 identified as the major isoform for overall Telaprevir metabolism. tga.gov.au |
| Recombinant Aldoketoreductases | Human | Implicated in the reduction of Telaprevir, a separate pathway from M4 formation. vrtx.com |
Future research should aim to pinpoint the specific enzymes involved in the amide hydrolysis leading to M4. This could involve screening a panel of human hydrolases and proteases to identify which enzymes are capable of this biotransformation. Such studies would provide a more granular understanding of Telaprevir's metabolic fate and could have implications for predicting drug-drug interactions.
Advanced Structural Characterization of this compound
The initial identification of this compound was achieved through the use of radio-HPLC and liquid chromatography/mass spectrometry (LC/MS). tga.gov.au The advancement of analytical techniques, particularly tandem mass spectrometry (LC-MS/MS), offers the potential for a more detailed structural elucidation of this metabolite. nih.govnih.gov
While the general metabolic pathway of amide hydrolysis is known, the precise molecular structure of M4 has not been extensively detailed in publicly available literature. Advanced analytical methods are required to confirm the exact site of hydrolysis on the parent Telaprevir molecule and to fully characterize the resulting chemical structure.
Future research efforts should focus on:
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of M4, confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS): To generate fragmentation patterns that can be used to piece together the chemical structure of M4 and differentiate it from other isomeric metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation and purification of metabolite M4 would enable NMR analysis, providing definitive structural information and stereochemistry.
A comprehensive structural characterization of M4 would provide a valuable reference standard for its quantitative analysis in biological matrices.
Quantitative Analysis of this compound in Preclinical Models
In a human study, M4 was reported to be present in plasma at varying concentrations, and in fecal matter, it accounted for 3.36% of the total administered dose. tga.gov.au However, it has also been noted that plasma levels of M4 and other minor metabolites can be very low, sometimes below the limit of quantification. tga.gov.au There is a notable lack of specific quantitative data for M4 in preclinical models, such as detailed concentration-time profiles in the plasma or tissues of rats and dogs following Telaprevir administration.
Table 2: Detection of this compound in Biological Samples
| Species | Matrix | Quantitative Information |
| Human | Plasma | Detected at various concentrations; in some cases, too low to be quantified. tga.gov.au |
| Human | Feces | Accounted for 3.36% of the total administered dose in one study. tga.gov.au |
| Rat | Plasma | Detected. tga.gov.aufda.gov |
| Dog | Plasma | Detected. tga.gov.aufda.gov |
Future research should prioritize the development and validation of sensitive analytical methods for the routine quantification of this compound in preclinical models. This would enable comprehensive pharmacokinetic studies to determine key parameters such as Cmax, AUC, and elimination half-life of M4 in species like rats and dogs. Such data would be invaluable for assessing the extent of exposure to this metabolite in preclinical safety studies and for improving the accuracy of human pharmacokinetic predictions.
Q & A
Q. How is Telaprevir metabolite M4 (VRT-127394) identified and quantified in biological matrices?
Metabolite M4, the R-diastereomer of telaprevir, is identified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with validated methods for specificity, sensitivity, and reproducibility. Plasma and intracellular concentrations (e.g., in peripheral blood mononuclear cells, PBMCs) are quantified via isotopic dilution, ensuring minimal interference from other metabolites or matrix effects. For PBMC analysis, cell pellets are lysed and extracted with organic solvents, followed by chromatographic separation using reverse-phase columns. Calibration curves are constructed with internal standards to account for recovery variability .
Q. What enzymatic pathways govern the formation of M4 from telaprevir?
M4 is primarily formed via non-CYP-mediated reduction of telaprevir’s α-ketoamide bond by aldo-ketoreductases (AKRs) and other reductases. CYP3A4-mediated oxidation contributes to telaprevir’s overall metabolism but is not the dominant pathway for M4 generation. In vitro studies using recombinant AKR isoforms and human liver microsomes (HLMs) confirm reductase activity, with kinetic parameters (e.g., , ) quantified via Michaelis-Menten modeling .
Q. What analytical methods are used to distinguish M4 from telaprevir and other metabolites?
Chiral chromatography or stereospecific MS/MS transitions are employed to differentiate M4 (R-diastereomer) from the parent S-telaprevir. For example, a C18 column with a chiral mobile phase modifier can resolve enantiomers, while MS/MS detects unique fragmentation patterns. Method validation includes assessing interconversion rates between diastereomers under physiological conditions to ensure accuracy .
Q. How does M4’s pharmacological activity compare to telaprevir?
M4 exhibits 30-fold lower inhibitory potency against HCV NS3/4A protease compared to telaprevir, as determined by in vitro enzyme inhibition assays (IC values). Activity is measured using recombinant NS3/4A protease and fluorogenic substrates, with kinetic parameters normalized to protein concentration and reaction time .
Q. What are the primary excretion routes for M4 in humans?
Following a single 750 mg dose of C-telaprevir, ~90% of M4 is excreted fecally, with minimal renal elimination (<1%). Fecal samples are analyzed via liquid scintillation counting and metabolite profiling, confirming M4 as a major fecal metabolite. Biliary secretion is inferred from hepatocyte transport assays using inhibitors like cyclosporine A (a P-gp inhibitor) .
Advanced Research Questions
Q. How do CYP3A4 polymorphisms influence M4 pharmacokinetics and intracellular exposure?
CYP3A422 and CYP3A53 polymorphisms alter telaprevir metabolism, indirectly affecting M4 formation. Genotyping via TaqMan assays identifies SNPs (e.g., CYP24A1_rs2585428), which correlate with M4 concentrations in PBMCs. Linear regression models adjust for covariates like BMI and plasma ribavirin levels, revealing SNP-specific effects on intracellular accumulation (e.g., 2.59-fold higher S-M4 in PBMCs vs. plasma) .
Q. What mechanisms explain discrepancies between predicted and observed drug-drug interactions (DDIs) involving M4?
Static DDI models underpredict midazolam oral clearance reduction (observed 13.5-fold vs. predicted 5.9–7.8-fold) due to time-dependent CYP3A inhibition by telaprevir and M4. Time-dependent inhibition (TDI) assays in HLMs measure and , revealing reversible inhibition kinetics. Physiologically based pharmacokinetic (PBPK) models incorporating TDI parameters improve DDI predictions .
Q. How can computational modeling predict M4’s binding to non-HCV targets (e.g., SARS-CoV-2 main protease)?
Molecular docking and neutron scattering experiments reveal M4’s binding to SARS-CoV-2 M via hydrophobic interactions and hydrogen bonding. Free energy perturbation (FEP) calculations quantify binding affinity (), while cryo-EM validates binding poses. These methods guide repurposing studies for antiviral activity .
Q. What experimental designs address M4’s role in telaprevir-resistant HCV variants?
Viral kinetic models (e.g., Neumann biphasic decay) analyze HCV RNA decline during telaprevir/M4 exposure. Resistance-associated substitutions (RASs) like R155K are identified via clonal sequencing of NS3 regions. In vitro resistance selection assays (e.g., long-term HCV replicon culture under M4 pressure) quantify fold-changes in EC .
Q. How do PBMC:plasma concentration ratios of M4 inform tissue penetration studies?
PBMC isolation via Ficoll gradient centrifugation and lysis enables quantification of intracellular M4. Ratios >2.59 (S-M4) suggest active transport mechanisms (e.g., OATP1B1/3 uptake). Inhibitor studies with rifampicin or elacridar (P-gp inhibitor) clarify transporter contributions, validated via LC-MS/MS .
Methodological Considerations
- Data Contradictions : Discrepancies between in vitro and clinical DDI data require reconciliation using PBPK models with TDI parameters .
- Statistical Rigor : Use mixed-effects models for pharmacokinetic data, adjusting for inter-individual variability (e.g., NONMEM software) .
- Ethical Compliance : Clinical studies must register in trials databases (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
